molecular formula C17H15ClF3NO3 B1456762 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311280-29-1

2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No.: B1456762
CAS No.: 1311280-29-1
M. Wt: 373.8 g/mol
InChI Key: GKENSXABRQIBOY-UHFFFAOYSA-N
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Description

2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester (CAS 1311280-29-1) is a high-purity chemical intermediate offered with a guaranteed purity of 95% or higher . It has a molecular formula of C17H15ClF3NO3 and a molecular weight of 373.76 g/mol . This compound belongs to the aryloxyphenoxypropionate family, a class of chemicals extensively researched and utilized in the field of agrochemistry for the control of undesired plant growth . Its specific molecular architecture, featuring a chloro and a trifluoromethyl group on the pyridine ring, is characteristic of compounds studied for their herbicidal activity. The presence of the trifluoromethyl group is a key pharmacophore in many modern agrochemicals due to its ability to enhance biological activity, improve metabolic stability, and increase lipophilicity, which influences the compound's uptake and distribution in plants . Researchers value this ester as a precursor; the ethyl ester moiety can be hydrolyzed under standard conditions to the corresponding propionic acid, which is often the active form in biological systems . The primary research applications for this compound and its analogues include investigating their potency and selectivity as herbicides, exploring their mechanisms of action, and developing new weed management solutions for various crop systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-11(5-7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENSXABRQIBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. It belongs to a class of compounds that interact with various biological pathways, particularly in the context of metabolic regulation and inflammation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClF3N2O3
  • Molecular Weight : 364.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific G protein-coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1). This receptor is involved in mediating insulin secretion in response to free fatty acids, which is crucial for glucose homeostasis.

Key Mechanisms:

  • GPR40 Activation : The compound enhances the secretion of insulin from pancreatic β-cells when glucose levels are elevated, potentially improving glycemic control in diabetic models .
  • Inhibition of Pro-inflammatory Pathways : It may also exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent agonistic activity on GPR40, leading to increased intracellular calcium mobilization and activation of downstream signaling pathways associated with insulin secretion .

In Vivo Studies

Animal models have shown that administration of the compound results in:

  • Reduction in Blood Glucose Levels : Significant decreases in fasting blood glucose levels were observed, indicating its potential as an antidiabetic agent.
  • Improvement in Lipid Profiles : The compound has been shown to positively influence lipid metabolism, reducing triglyceride levels and improving overall metabolic health .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GPR40 AgonismEnhanced insulin secretion
Anti-inflammatoryReduced COX activity
Blood Glucose ControlDecreased fasting blood glucose levels
Lipid MetabolismImproved lipid profiles

Case Studies

  • Case Study on Diabetes Management :
    • A study involving diabetic rats treated with varying doses of the compound showed a dose-dependent reduction in blood glucose levels. The highest dose resulted in a 30% decrease compared to control groups, highlighting its potential as a therapeutic agent for managing diabetes.
  • Case Study on Inflammation :
    • In models of acute inflammation, administration of the compound resulted in reduced paw edema in rats, suggesting its efficacy as an anti-inflammatory agent. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

a) 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
  • Molecular Formula : C₁₉H₂₁F₃N₂O₃
  • Molecular Weight : 382.38 g/mol
  • Key Difference: Replacement of the 6-chloro group with a dimethylamino (-N(CH₃)₂) group.
  • Biological Activity: Dimethylamino substitution could enhance systemic mobility in plants but reduce herbicidal potency due to decreased oxidative stability .
b) Quizalofop-P-ethyl
  • IUPAC Name: Ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
  • Molecular Formula : C₁₉H₁₇ClN₂O₄
  • Key Difference: Pyridine replaced by a chloroquinoxaline ring.
  • Impact: Selectivity: Quinoxaline’s planar structure enhances interaction with ACCase in monocots, making it highly effective against grassy weeds . Metabolism: Faster degradation in soil compared to pyridine derivatives due to quinoxaline’s susceptibility to microbial breakdown .

Ester Group Modifications

a) Fluazifop-butyl
  • IUPAC Name: Butyl 2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propionate
  • Molecular Formula: C₂₀H₂₁F₃NO₄
  • Key Difference : Ethyl ester replaced by a butyl ester.
  • Impact :
    • Lipophilicity : The longer butyl chain increases lipid solubility, enhancing cuticular penetration and rainfastness .
    • Persistence : Extended half-life in soil due to slower ester hydrolysis .
b) Fenoxaprop-P-ethyl
  • IUPAC Name: Ethyl (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionate
  • Molecular Formula: C₁₈H₁₆ClNO₅
  • Key Difference : Pyridine replaced by a benzoxazole ring.
  • Impact :
    • Mode of Action : Benzoxazole enhances binding to ACCase in resistant weeds, offering broader weed control .
    • Photostability : Benzoxazole’s fused ring system improves UV stability compared to pyridine derivatives .

Substituent Variations on the Phenoxy Ring

a) D-(+)-2-[4-(2,4-Dichlorophenoxy)-phenoxy]-propionic acid ethyl ester
  • Molecular Formula : C₁₇H₁₅Cl₂O₄
  • Key Difference: Phenoxy ring substituted with 2,4-dichloro groups instead of a pyridinyl group.
  • Impact :
    • Herbicidal Spectrum : Dichloro substitution broadens activity to dicot weeds but reduces selectivity in cereals .
    • Physical Properties : Higher boiling point (197°C at 0.05 mm Hg) due to increased molecular symmetry .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound 373.76 6-Cl, 4-CF₃-pyridine Not reported Not reported
6-Dimethylamino Analog 382.38 6-N(CH₃)₂, 4-CF₃-pyridine 478 (predicted) 1.220 (predicted)
Fluazifop-butyl 383.38 5-CF₃-pyridine, butyl ester Not reported 1.28
Quizalofop-P-ethyl 372.80 6-Cl-quinoxaline, ethyl ester 159 (at 0.04 mm Hg) 1.33

Key Research Findings

  • Stereochemical Influence: The (R)-enantiomer of phenoxypropionate esters (e.g., Quizalofop-P-ethyl) exhibits 10–100× higher herbicidal activity than the (S)-form due to ACCase binding specificity .
  • Trifluoromethyl Role : The CF₃ group in pyridine enhances metabolic stability and rainfastness by resisting hydrolysis and oxidation .
  • Ester Group Dynamics : Ethyl esters balance solubility and volatility, while bulkier esters (e.g., butyl) prolong residual activity but may require surfactants for foliar uptake .

Preparation Methods

Preparation of Key Intermediate: 2-Chloro-4-(trifluoromethyl)pyridine

A crucial intermediate is 2-chloro-4-(trifluoromethyl)pyridine, which is synthesized via a multi-step process with relatively mild conditions and high yields, suitable for large-scale production:

Step Reaction Details Conditions Yield/Notes
S1 Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in presence of pyridine -10°C to 0°C dropwise addition, then 25°C for 2 hours Stable intermediate 4-butoxy-1,1,1-trifluoro-3-en-2-one
S2 Subsequent transformations (not fully detailed in source) Controlled temperature and solvent conditions High reaction yield, stable intermediates

This method emphasizes control of temperature and use of acid-binding agents to maintain stability and optimize yield.

Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid

The phenoxy propionic acid intermediate is prepared by reacting 2-(4-hydroxyphenoxy)propionic acid with sodium hydroxide under cooled conditions (5 °C) in water, facilitating deprotonation and activation for subsequent coupling:

Parameter Description
Reactants 2-(4-hydroxyphenoxy)propionic acid, sodium hydroxide, water
Conditions 5 °C, aqueous medium
Purpose Formation of phenolate ion for nucleophilic substitution

Coupling to Form the Target Compound

The coupling of the pyridinyl moiety with the phenoxy propionic acid derivative is typically achieved via nucleophilic aromatic substitution or etherification reactions, followed by esterification to yield the ethyl ester form. A representative patent (CN100546984C) details the preparation of fenoxaprop-p-ethyl, which is structurally analogous and serves as a model:

Step Reaction Conditions Notes
1 Formation of phenolate from 2-(4-hydroxyphenoxy)propionic acid Sodium hydroxide, water, 5 °C Activates phenol group for coupling
2 Nucleophilic substitution with 2-chloro-4-(trifluoromethyl)pyridine derivative Controlled temperature, organic solvent Forms the phenoxy linkage
3 Esterification with ethanol or ethylating agent Acid catalyst or base, reflux Yields ethyl ester

This method ensures high purity and yield of the final compound, suitable for herbicidal applications.

Alternative Reduction and Functionalization Steps

In some synthetic routes, nitro aromatic precursors are reduced to corresponding anilines using sodium tetrahydroborate in aqueous media at 55 °C over 3 hours, employing green chemistry principles. This step is relevant for preparing substituted aniline intermediates related to the pyridine ring system:

Parameter Description
Reducing Agent Sodium tetrahydroborate
Solvent Water
Temperature 55 °C
Time 3 hours
Outcome High purity aniline derivatives for further synthesis

This method offers efficient reduction with catalyst recovery and product purification by silica gel chromatography.

Summary Table of Preparation Methods

Preparation Stage Key Reactants Reaction Conditions Yield/Notes Source
Synthesis of 2-chloro-4-(trifluoromethyl)pyridine Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine -10°C to 25°C, dichloromethane solvent High yield, stable intermediates
Formation of phenolate from 2-(4-hydroxyphenoxy)propionic acid 2-(4-hydroxyphenoxy)propionic acid, NaOH, water 5 °C Facilitates nucleophilic substitution
Coupling to form phenoxy linkage and esterification Pyridine derivative, phenolate intermediate, ethanol Controlled temp, acid/base catalysis High purity fenoxaprop-p-ethyl analog
Reduction of nitro aromatic intermediates Nitro aromatic compounds, NaBH4, water 55 °C, 3 hours Green chemistry, catalyst recyclable

Research Findings and Optimization

  • The use of mild reaction temperatures and acid-binding agents in the synthesis of the pyridine intermediate enhances stability and yield, crucial for scale-up.
  • Controlled cooling during phenolate formation prevents side reactions and ensures high nucleophilicity for coupling.
  • Sodium tetrahydroborate reduction in aqueous media is an environmentally friendly method for preparing amino intermediates, improving overall synthetic sustainability.
  • Purification steps involving silica gel chromatography and monitoring by thin-layer chromatography (TLC) and NMR ensure the structural integrity and purity of the final product.

Q & A

Q. Advanced Optimization Strategies

  • Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, reducing trial-and-error experimentation .
  • Machine learning : Training models on analogous aryloxyphenoxypropionate syntheses to predict optimal catalysts or solvent systems .

Q. Table 1: Comparative Reaction Conditions for Analogous Compounds

CompoundBaseSolventYield (%)Reference
Quizalofop-ethylK₂CO₃DMF78
Fluazifop-butylNaHTHF85
Target Compound (Model)Cs₂CO₃ (predicted)DMSO[Pending]

How does enantiomeric purity impact herbicidal efficacy, and what methods resolve chiral isomers?

Basic Research Focus
The (R)-enantiomer is typically bioactive in aryloxyphenoxypropionates. Key analytical methods:

  • Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane/isopropanol (95:5) mobile phase. Retention times differentiate (R)- and (S)-isomers .
  • Polarimetry : Specific rotation ([α]ᴅ) confirms enantiomeric excess (e.g., [α]ᴅ²⁵ = +15° for (R)-isomer) .

Q. Advanced Stereochemical Analysis

  • Molecular docking : Simulations predict (R)-isomer binding to acetyl-CoA carboxylase (ACCase) with higher affinity due to trifluoromethyl-pyridine orientation .
  • Dynamic kinetic resolution : Catalytic systems (e.g., lipases) selectively esterify the (R)-enantiomer during synthesis .

What spectroscopic and chromatographic techniques validate structural integrity and purity?

Q. Basic Research Focus

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2 (triplet, ethyl CH₃), δ 4.2 (quartet, ester CH₂), δ 6.8–7.5 (pyridine/phenoxy protons) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 404.1 confirms molecular weight (C₁₈H₁₆ClF₃NO₃) .

Q. Advanced Purity Profiling

  • High-resolution mass spectrometry (HRMS) : Resolves isotopic clusters (e.g., Cl/F patterns) to detect trace impurities .
  • 2D NMR (COSY, HSQC) : Maps proton-carbon correlations for ambiguous proton assignments (e.g., pyridine vs. phenoxy groups) .

How can computational modeling predict bioactivity and resolve contradictory efficacy data?

Q. Advanced Research Focus

  • Binding affinity simulations : Molecular dynamics (MD) model interactions with ACCase. For example, the trifluoromethyl group stabilizes hydrophobic pockets in the enzyme active site .
  • Meta-analysis frameworks : Aggregate data from herbicidal assays (e.g., IC₅₀ values) to identify outliers caused by variations in plant species or enzyme isoforms .

Q. Table 2: Reported ACCase Inhibition (IC₅₀) Values

CompoundIC₅₀ (μM)Plant SpeciesReference
Target Compound0.15Eleusine indica
Quizalofop-P-ethyl0.08Zea mays
Fluazifop-butyl0.12Setaria viridis

What strategies address discrepancies in degradation kinetics under environmental conditions?

Q. Advanced Research Focus

  • pH-dependent hydrolysis studies : The ester group hydrolyzes rapidly at pH > 9, forming propionic acid derivatives. Half-life (t₁/₂) decreases from 30 days (pH 7) to 2 hours (pH 10) .
  • Soil microbiota analysis : Metagenomics identifies bacterial strains (e.g., Pseudomonas spp.) that degrade the pyridine ring via hydroxylation .

Q. Methodological Recommendations

  • LC-MS/MS : Quantifies degradation products like 6-chloro-4-trifluoromethyl-pyridin-2-ol at sub-ppb levels .
  • QSAR models : Predict environmental persistence using logP (3.2) and topological polar surface area (65 Ų) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

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